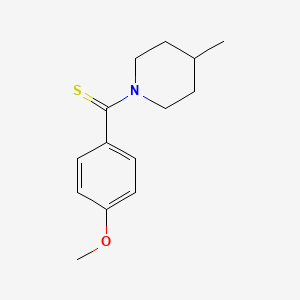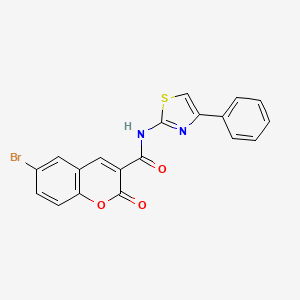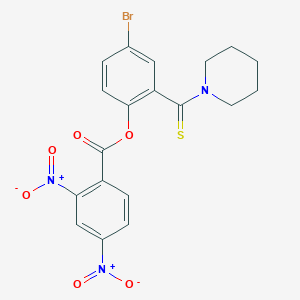![molecular formula C14H13BrN4O3S B11662817 2-(4-bromoanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide](/img/structure/B11662817.png)
2-(4-bromoanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromoaniline group, a nitrothienyl group, and a propanohydrazide moiety, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide typically involves the following steps:
Formation of 4-bromoaniline: This can be achieved by bromination of aniline using bromine in the presence of a suitable solvent.
Synthesis of 5-nitro-2-thiophene carboxaldehyde: This involves nitration of thiophene followed by formylation.
Condensation Reaction: The final step involves the condensation of 4-bromoaniline with 5-nitro-2-thiophene carboxaldehyde in the presence of propanohydrazide under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The hydrazide moiety can participate in acylation and alkylation reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can yield various substituted anilines.
Aplicaciones Científicas De Investigación
2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The nitro and bromo groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((E)-{[{2-[(4-bromoanilino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenoxyacetic acid
- 4-{(E)-[2-(2-{2-[(4-bromoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-butoxybenzoate
Uniqueness
2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups enhances its potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C14H13BrN4O3S |
|---|---|
Peso molecular |
397.25 g/mol |
Nombre IUPAC |
2-(4-bromoanilino)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C14H13BrN4O3S/c1-9(17-11-4-2-10(15)3-5-11)14(20)18-16-8-12-6-7-13(23-12)19(21)22/h2-9,17H,1H3,(H,18,20)/b16-8+ |
Clave InChI |
VTEBBVAAJDYBBB-LZYBPNLTSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC=C(S1)[N+](=O)[O-])NC2=CC=C(C=C2)Br |
SMILES canónico |
CC(C(=O)NN=CC1=CC=C(S1)[N+](=O)[O-])NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11662735.png)
![N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11662743.png)

![N-benzyl-N-[4-({(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11662759.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11662764.png)

![N-(4-bromophenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11662791.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662802.png)

![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11662804.png)

![N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine](/img/structure/B11662819.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11662821.png)
![4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11662842.png)
